molecular formula C10H11N3OS B180950 5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol CAS No. 110062-45-8

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol

Cat. No. B180950
M. Wt: 221.28 g/mol
InChI Key: KJXNUVNCFDNFIH-UHFFFAOYSA-N
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Description

The compound “5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol” is a heterocyclic compound that contains a triazole ring . The molecule contains a total of 38 bonds, including 23 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ketone, 1 urea (-thio) derivative, and 1 N hydrazine .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The most potent derivative, 5j, was synthesized as a jack bean urease inhibitor and free radical scavenger .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a phenethyl group attached to the 4-position of the triazole ring .


Chemical Reactions Analysis

This compound has been used as a reactant in the synthesis of N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides . These compounds have been studied as jack bean urease inhibitors and free radical scavengers .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H16N4OS2, and its molecular weight is 368.48 .

Scientific Research Applications

Antioxidant Properties in Biochemistry and Pharmacology

5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol

exhibits potent antioxidant activity. It scavenges free radicals, which are implicated in oxidative stress and various diseases. Researchers have investigated its potential as a natural antioxidant.

Methods of Application:

Results:

  • Docking studies reveal specific binding sites and interactions with free radicals .

Urease Inhibition in Medicinal Chemistry

Summary:

Urease is an enzyme involved in urea hydrolysis. Inhibition of urease is crucial for treating conditions related to urea metabolism. 5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol has been explored as a potential urease inhibitor.

Methods of Application:

Results:

  • Docking studies reveal specific interactions with urease active site residues .

Agricultural Applications in Crop Protection

Summary:

Researchers investigate the use of 5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol as a natural pesticide or plant growth regulator.

Methods of Application:

Results:

  • It may enhance crop growth and yield when used appropriately .

Environmental Chemistry and Water Treatment

Summary:

Researchers explore the compound’s potential for water purification and heavy metal removal.

Methods of Application:

Results:

  • Its thiol group binds to metal ions, facilitating their removal from water.

Future Directions

Based on the results of enzyme inhibition activities and molecular docking, it was inferred that these molecules can serve as a template for drug designing and discovery . Further structural modifications to the most potent derivatives can lead to the designing of efficient enzyme inhibitors .

properties

IUPAC Name

4-(2-phenylethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXNUVNCFDNFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol

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